(3-Chloro-2-methylphenyl)methanol
Overview
Description
“(3-Chloro-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 .
Synthesis Analysis
The synthesis of compounds related to “(3-Chloro-2-methylphenyl)methanol” has been reported in the literature . For instance, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized and characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR .Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-methylphenyl)methanol” involves a benzene ring substituted with a chlorine atom and a methyl group . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis
“(3-Chloro-2-methylphenyl)methanol” is a powder with a melting point of 86-87°C . It has a molecular weight of 156.61 .Scientific Research Applications
Urease Inhibition
“(3-Chloro-2-methylphenyl)methanol” has been used in the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids , which have been found to be potent urease inhibitors . Urease is an enzyme responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . The synthesized compounds were found to be potent anti-urease inhibitors, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea skeleton plays a vital role . “(3-Chloro-2-methylphenyl)methanol” has been used in the development and discovery of novel urease inhibitors . The synthesized set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains have shown significant potential .
Molecular Simulations
“(3-Chloro-2-methylphenyl)methanol” can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as tolfenamic acid, which also contains a 3-chloro-2-methylphenyl group, have been found to inhibit enzymes like pantothenate kinase (ec 27133) and prostaglandin-endoperoxide synthase (EC 114991) .
Mode of Action
Based on the structure of the compound and its similarity to other known compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the action of enzymes involved in various biochemical pathways . For instance, tolfenamic acid, which shares a similar structure, is known to inhibit the action of pantothenate kinase, an enzyme involved in the biosynthesis of coenzyme A .
Pharmacokinetics
The compound’s molecular weight (15661 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Based on the known effects of structurally similar compounds, it can be hypothesized that it may have potential therapeutic effects .
Action Environment
Like most organic compounds, its stability and efficacy may be affected by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
(3-chloro-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZGUZWGHGQNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524387 | |
Record name | (3-Chloro-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methylphenyl)methanol | |
CAS RN |
90369-75-8 | |
Record name | (3-Chloro-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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